2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(2-fluorobenzyl)acetamide
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Overview
Description
2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(2-fluorobenzyl)acetamide is a compound that has garnered significant interest in the field of organic chemistry due to its unique structure and potential applications. This compound contains a pyrazole ring substituted with difluoromethyl and methyl groups, as well as an acetamide moiety linked to a fluorobenzyl group. The presence of fluorine atoms in the structure enhances its chemical stability and biological activity, making it a valuable compound for various scientific research applications.
Preparation Methods
The synthesis of 2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(2-fluorobenzyl)acetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by cyclization.
Introduction of the difluoromethyl group: The difluoromethyl group can be introduced via a radical difluoromethylation process, using reagents such as difluoromethyl bromide or difluoromethyl sulfone.
Attachment of the acetamide moiety: The acetamide group can be introduced through an acylation reaction, using acetic anhydride or acetyl chloride.
Coupling with the fluorobenzyl group: The final step involves the coupling of the pyrazole-acetamide intermediate with a fluorobenzyl halide under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(2-fluorobenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions to optimize reaction efficiency.
Scientific Research Applications
2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(2-fluorobenzyl)acetamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(2-fluorobenzyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antibacterial effects . Additionally, the presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets, contributing to its biological activity.
Comparison with Similar Compounds
2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(2-fluorobenzyl)acetamide can be compared with other similar compounds, such as:
2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(4-methoxyphenyl)acetamide: This compound has a methoxyphenyl group instead of a fluorobenzyl group, which may result in different biological activities and chemical properties.
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides: These compounds have a carboxylic acid amide group instead of an acetamide group, which can affect their reactivity and applications.
Properties
Molecular Formula |
C14H14F3N3O |
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Molecular Weight |
297.28 g/mol |
IUPAC Name |
2-[3-(difluoromethyl)-5-methylpyrazol-1-yl]-N-[(2-fluorophenyl)methyl]acetamide |
InChI |
InChI=1S/C14H14F3N3O/c1-9-6-12(14(16)17)19-20(9)8-13(21)18-7-10-4-2-3-5-11(10)15/h2-6,14H,7-8H2,1H3,(H,18,21) |
InChI Key |
RLTFYFYKEGQTLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NCC2=CC=CC=C2F)C(F)F |
Origin of Product |
United States |
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